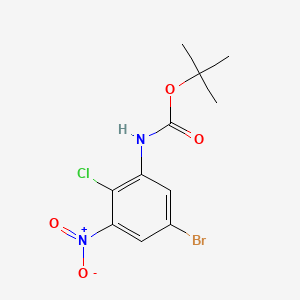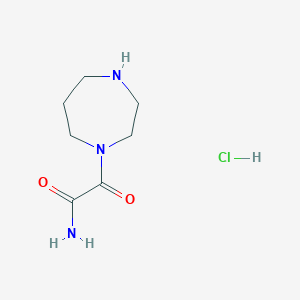![molecular formula C7H15Cl2N3O B13497821 3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride](/img/structure/B13497821.png)
3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride is a chemical compound with the molecular formula C7H14ClN3O. It is a spiro compound, characterized by a unique structure where a spiro atom connects two rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride typically involves a multi-step process. One common method includes the condensation of appropriate amines with spiro intermediates under controlled conditions. For instance, a one-pot three-component condensation reaction involving N-benzylpiperidone, an appropriate amine, and thioglycolic acid in toluene under reflux conditions has been reported for similar spiro compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied to produce this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug development.
Medicine: Explored for its potential therapeutic effects, particularly as an antagonist of specific receptors.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride involves its interaction with specific molecular targets. For instance, similar compounds have been shown to act as selective antagonists of the somatostatin subtype receptor 5 (SSTR5), which is involved in the regulation of hormone secretion and cell proliferation . The compound’s unique structure allows it to bind effectively to these targets, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives
Uniqueness
3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Its ability to act as a selective receptor antagonist sets it apart from other similar compounds, making it a valuable candidate for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C7H15Cl2N3O |
|---|---|
Peso molecular |
228.12 g/mol |
Nombre IUPAC |
3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine;dihydrochloride |
InChI |
InChI=1S/C7H13N3O.2ClH/c8-6-10-7(5-11-6)1-3-9-4-2-7;;/h9H,1-5H2,(H2,8,10);2*1H |
Clave InChI |
PMCGAIRWEWSQDN-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12COC(=N2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide hydrochloride](/img/structure/B13497758.png)
![1-[3-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B13497768.png)

![tert-butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate](/img/structure/B13497773.png)
![2-[Ethyl(nitroso)amino]ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate](/img/structure/B13497775.png)




![6-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13497799.png)
